molecular formula C23H32N4O2S2 B4301534 N'-(3-{[(4-ETHOXYANILINO)CARBOTHIOYL]AMINO}-2,2-DIMETHYLPROPYL)-N-(4-ETHOXYPHENYL)THIOUREA

N'-(3-{[(4-ETHOXYANILINO)CARBOTHIOYL]AMINO}-2,2-DIMETHYLPROPYL)-N-(4-ETHOXYPHENYL)THIOUREA

Cat. No.: B4301534
M. Wt: 460.7 g/mol
InChI Key: MWSFQHXMNYWQBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(3-{[(4-ETHOXYANILINO)CARBOTHIOYL]AMINO}-2,2-DIMETHYLPROPYL)-N-(4-ETHOXYPHENYL)THIOUREA is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of ethoxy groups, aniline derivatives, and thiourea moieties, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-{[(4-ETHOXYANILINO)CARBOTHIOYL]AMINO}-2,2-DIMETHYLPROPYL)-N-(4-ETHOXYPHENYL)THIOUREA typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of 4-ethoxyaniline derivatives: This step involves the reaction of 4-ethoxyaniline with appropriate reagents to introduce the carbothioyl group.

    Coupling reactions: The intermediate compounds are then coupled with 2,2-dimethylpropylamine under controlled conditions to form the desired thiourea derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(3-{[(4-ETHOXYANILINO)CARBOTHIOYL]AMINO}-2,2-DIMETHYLPROPYL)-N-(4-ETHOXYPHENYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or other reduced forms.

    Substitution: The ethoxy groups and aniline derivatives can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

N’-(3-{[(4-ETHOXYANILINO)CARBOTHIOYL]AMINO}-2,2-DIMETHYLPROPYL)-N-(4-ETHOXYPHENYL)THIOUREA has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3-{[(4-ETHOXYANILINO)CARBOTHIOYL]AMINO}-2,2-DIMETHYLPROPYL)-N-(4-ETHOXYPHENYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-MEO-N-(2,2,2-TRICHLORO-1-(((4-ETHOXYANILINO)CARBOTHIOYL)AMINO)ETHYL)BENZAMIDE
  • 4-ME-N-(2,2,2-TRICHLORO-1-(((4-ETHOXYANILINO)CARBOTHIOYL)AMINO)ETHYL)BENZAMIDE

Uniqueness

N’-(3-{[(4-ETHOXYANILINO)CARBOTHIOYL]AMINO}-2,2-DIMETHYLPROPYL)-N-(4-ETHOXYPHENYL)THIOUREA stands out due to its specific combination of ethoxy groups, aniline derivatives, and thiourea moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[3-[(4-ethoxyphenyl)carbamothioylamino]-2,2-dimethylpropyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O2S2/c1-5-28-19-11-7-17(8-12-19)26-21(30)24-15-23(3,4)16-25-22(31)27-18-9-13-20(14-10-18)29-6-2/h7-14H,5-6,15-16H2,1-4H3,(H2,24,26,30)(H2,25,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSFQHXMNYWQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NCC(C)(C)CNC(=S)NC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(3-{[(4-ETHOXYANILINO)CARBOTHIOYL]AMINO}-2,2-DIMETHYLPROPYL)-N-(4-ETHOXYPHENYL)THIOUREA
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N'-(3-{[(4-ETHOXYANILINO)CARBOTHIOYL]AMINO}-2,2-DIMETHYLPROPYL)-N-(4-ETHOXYPHENYL)THIOUREA
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N'-(3-{[(4-ETHOXYANILINO)CARBOTHIOYL]AMINO}-2,2-DIMETHYLPROPYL)-N-(4-ETHOXYPHENYL)THIOUREA
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N'-(3-{[(4-ETHOXYANILINO)CARBOTHIOYL]AMINO}-2,2-DIMETHYLPROPYL)-N-(4-ETHOXYPHENYL)THIOUREA
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N'-(3-{[(4-ETHOXYANILINO)CARBOTHIOYL]AMINO}-2,2-DIMETHYLPROPYL)-N-(4-ETHOXYPHENYL)THIOUREA
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N'-(3-{[(4-ETHOXYANILINO)CARBOTHIOYL]AMINO}-2,2-DIMETHYLPROPYL)-N-(4-ETHOXYPHENYL)THIOUREA

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